molecular formula C19H19N5O3 B14921771 N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-[4-(dimethylamino)phenyl]-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14921771
M. Wt: 365.4 g/mol
InChI Key: OSBBXKOTUVDEDW-UHFFFAOYSA-N
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Description

N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with a dimethylamino group and a nitro-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common route includes the following steps:

    Nitration: Introduction of the nitro group to the pyrazole ring.

    Amination: Introduction of the dimethylamino group to the phenyl ring.

    Coupling Reaction: Formation of the benzamide linkage through a coupling reaction between the substituted phenyl and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The dimethylamino group can be substituted with other functional groups.

    Coupling Reactions: The benzamide linkage can be modified through coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used.

    Coupling Reactions: Catalysts like palladium or copper are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a variety of substituted benzamides.

Scientific Research Applications

N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The dimethylamino and nitro-pyrazole groups can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-AMINO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with an amino group instead of a nitro group.

    N~1~-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-METHYL-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The presence of both the dimethylamino and nitro-pyrazole groups in N1-[4-(DIMETHYLAMINO)PHENYL]-4-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]BENZAMIDE makes it unique

Properties

Molecular Formula

C19H19N5O3

Molecular Weight

365.4 g/mol

IUPAC Name

N-[4-(dimethylamino)phenyl]-4-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C19H19N5O3/c1-22(2)17-9-7-16(8-10-17)21-19(25)15-5-3-14(4-6-15)12-23-13-18(11-20-23)24(26)27/h3-11,13H,12H2,1-2H3,(H,21,25)

InChI Key

OSBBXKOTUVDEDW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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